
3-(2H-1,2,3-Triazol-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2H-1,2,3-Triazol-2-yl)benzonitrile: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2H-1,2,3-Triazol-2-yl)benzonitrile can be achieved through various synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2H-1,2,3-Triazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce reduced triazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2H-1,2,3-Triazol-2-yl)benzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with unique properties .
Biology: In biological research, triazole derivatives, including this compound, are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. They have shown promising activity against various biological targets .
Medicine: The compound is investigated for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. Research is ongoing to explore their use in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a ligand in coordination chemistry .
Wirkmechanismus
The mechanism of action of 3-(2H-1,2,3-Triazol-2-yl)benzonitrile depends on its specific application. In biological systems, triazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit the activity of enzymes by binding to their active sites or interfere with cellular processes by interacting with specific receptors .
Vergleich Mit ähnlichen Verbindungen
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound is another triazole derivative with similar biological activities.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)thiazole: This compound contains both a triazole and a thiazole ring and has shown antimicrobial activity.
3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acid:
Uniqueness: 3-(2H-1,2,3-Triazol-2-yl)benzonitrile is unique due to its specific structure, which combines a triazole ring with a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H6N4 |
---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
3-(triazol-2-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-7-8-2-1-3-9(6-8)13-11-4-5-12-13/h1-6H |
InChI-Schlüssel |
LANROQSJHAWSBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2N=CC=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.